molecular formula C28H39NO3 B10856632 1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid

1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid

Cat. No.: B10856632
M. Wt: 437.6 g/mol
InChI Key: KVRMGFKQCUEJMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of compound 15 involves a series of chemical reactions starting from commercially available precursors. The synthetic route includes the following steps:

Chemical Reactions Analysis

Compound 15 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound 15 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of S1P5 receptor antagonists.

    Biology: The compound is used to investigate the role of S1P5 receptors in immune cell signaling and central nervous system functions.

    Medicine: It has potential therapeutic applications in treating diseases related to immune and central nervous system dysfunctions.

    Industry: The compound can be used in the development of new pharmaceuticals targeting S1P5 receptors

Mechanism of Action

Compound 15 exerts its effects by selectively binding to and antagonizing the S1P5 receptor. This receptor is involved in various cellular processes, including cell migration, proliferation, and survival. By blocking the activity of S1P5, compound 15 can modulate these cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Compound 15 is unique in its high selectivity and potency as an S1P5 receptor antagonist. Similar compounds include other S1P receptor modulators such as:

    FTY720 (Fingolimod): A non-selective S1P receptor modulator used in the treatment of multiple sclerosis.

    A-971432:

These compounds differ in their selectivity, potency, and therapeutic applications, highlighting the uniqueness of compound 15 in its specific targeting of the S1P5 receptor .

Properties

Molecular Formula

C28H39NO3

Molecular Weight

437.6 g/mol

IUPAC Name

1-[[2-(4-tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C28H39NO3/c1-19-17-26(32-22-11-9-21(10-12-22)28(2,3)4)25(24-8-6-5-7-23(19)24)18-29-15-13-20(14-16-29)27(30)31/h5-8,17,20-22H,9-16,18H2,1-4H3,(H,30,31)

InChI Key

KVRMGFKQCUEJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)CN3CCC(CC3)C(=O)O)OC4CCC(CC4)C(C)(C)C

Origin of Product

United States

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